molecular formula C14H15N3O B250616 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide

2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide

Cat. No.: B250616
M. Wt: 241.29 g/mol
InChI Key: SQVPRZPJMZLJCJ-UQXQTEIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide, also known as CDDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CDDP has been studied for its potential to be used as a therapeutic agent in various medical fields, including cancer research and neuroscience.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. This compound has also been shown to activate the p53 pathway, a tumor suppressor pathway that regulates cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to modulate the activity of ion channels, which play a critical role in neuronal signaling.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use. Finally, there is potential for the development of new this compound analogs with improved biological activity and reduced toxicity.

Synthesis Methods

The synthesis of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide involves the reaction of 2-cyano-5-phenylpentadienal with dimethylamine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been studied extensively for its potential use in cancer research. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(2E,4Z)-2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide

InChI

InChI=1S/C14H15N3O/c1-17(2)13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)18/h3-9H,1-2H3,(H2,16,18)/b12-8+,13-9-

InChI Key

SQVPRZPJMZLJCJ-UQXQTEIVSA-N

Isomeric SMILES

CN(C)/C(=C\C=C(/C#N)\C(=O)N)/C1=CC=CC=C1

SMILES

CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1

Canonical SMILES

CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.